5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Over the past few years, both pyrazoles and their derivatives have attracted much attention because they possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory . Many pyrazoles are currently being tested and clinically evaluated as potential new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where 3-methyl-1-propyl-1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 4-position and the chlorine atom at the 5-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-methanol.
Substitution: 5-Amino-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde or 5-Thio-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde.
Scientific Research Applications
5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a propyl group.
3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde: Lacks the chlorine atom at the 5-position.
5-Chloro-1-propyl-1H-pyrazole-4-carbaldehyde: Lacks the methyl group at the 3-position.
Uniqueness
5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the formyl group at specific positions on the pyrazole ring allows for targeted modifications and applications in various fields .
Properties
IUPAC Name |
5-chloro-3-methyl-1-propylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-3-4-11-8(9)7(5-12)6(2)10-11/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQNHVPZVCNMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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